molecular formula C17H19N3O2S2 B4566539 4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B4566539
M. Wt: 361.5 g/mol
InChI Key: ZAPMUABUSLCWCE-UHFFFAOYSA-N
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Description

4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C17H19N3O2S2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.09186920 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Comparison

The structural and crystallographic analysis of 1,2,4-triazole derivatives, including those with similar structural frameworks to 4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol, provides insights into their molecular interactions. For instance, the study of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its analogs highlights the significance of Ntriazole—H · · · S(=C) dimer formations and other molecular interactions within the crystal structures of triazole derivatives (Wawrzycka-Gorczyca & Siwek, 2011).

Antioxidant Properties

The synthesis and characterization of triazole compounds, including derivatives with structures related to the compound , have been explored for their antioxidant activities. New trisubstituted triazoles have been identified to exhibit significant antioxidant properties, indicating the potential for these compounds in mitigating oxidative stress (Sancak et al., 2012).

Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives has demonstrated moderate to good antimicrobial activities, suggesting their application in the development of new antimicrobial agents. This includes the preparation of compounds through the reaction of thiocarbohydrazides and aldehydes, showcasing the synthetic versatility and biological relevance of triazole derivatives (Martin, 2020).

Molecular Interactions and Bonding Analysis

Research on triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives, focuses on the understanding of π-hole tetrel bonding interactions, Hirshfeld surface analysis, and DFT calculations. These studies provide a deeper insight into the molecular interactions and the structural stability of triazole-based compounds, contributing to the design of compounds with desired properties (Ahmed et al., 2020).

Supramolecular Synthons and Crystal Packing

The investigation of 1,2,4-triazole-3-thione compounds, closely related structurally to the compound of interest, reveals the significance of supramolecular synthons in their crystal packing. This research elucidates the energetic and structural determinants that govern the assembly of these compounds, highlighting the R 2 2 (8) supramolecular synthon's role in their solid-state structures (Saeed et al., 2019).

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S2/c1-21-14-6-5-12(10-15(14)22-2)7-8-20-16(18-19-17(20)23)11-13-4-3-9-24-13/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMUABUSLCWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=NNC2=S)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.